molecular formula C5HF4N B047057 2,3,4,5-Tetrafluoropyridine CAS No. 3512-16-1

2,3,4,5-Tetrafluoropyridine

Cat. No. B047057
CAS RN: 3512-16-1
M. Wt: 151.06 g/mol
InChI Key: MVRNAPZMQQYTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrafluoropyridine is a fluorinated pyridine derivative. Its synthesis and properties are of interest due to the unique characteristics imparted by the fluorine atoms.

Synthesis Analysis

The synthesis of fluorinated pyridines, including 2,3,4,5-tetrafluoropyridine, often involves halogen exchange reactions and dehalogenation processes. For instance, 3-chlorotetrafluoropyridine can be synthesized from 3,5-dichlorotrifluoropyridine via controlled halogen exchange and hydrodechlorination using hydrogen over palladium on alumina at high temperatures (Coe & Rees, 2000).

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms which can significantly influence the electronic properties of the molecule. Studies on related compounds such as 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine using density functional theory (DFT) have provided insights into their geometries, vibrational wave numbers, and molecular stability (Selvarani, Balachandran, & Vishwanathan, 2014).

Chemical Reactions and Properties

The fluorinated pyridines participate in various chemical reactions due to their unique electronic structures. For example, 4-azido-2,3,5,6-tetrafluoropyridine can undergo reactions like Staudinger reaction, 1,3-dipolar cycloaddition, and thermal decomposition, producing various derivatives (Banks & Sparkes, 1972).

Scientific Research Applications

  • Synthetic Research : It's used for regiocontrol in the synthesis of 2,4-dihalopyridines and 2,4,6-trihalopyridines (Schlosser, Rausis, & Bobbio, 2005). Additionally, it aids in studying regioselectivity in substitution reactions of di-, tri-, and tetrahalopyridines (Schlosser, Bobbio, & Rausis, 2005).

  • Synthesis of Polyfluoro-compounds : It's used in synthesizing various polyfluoro-compounds, like perfluoropicolinic acid and its derivatives (Banks, Haszeldine, Legge, & Rickett, 1974).

  • Potential in Anti-sense Nucleosides : Its derivatives are potential substrates for generating anti-sense nucleosides (Coe & Rees, 2000).

  • Structural Studies : The compound exhibits a slightly puckered structure in its excited electronic state, which has been studied using spectroscopic methods (Sheu, Boopalachandran, Kim, & Laane, 2015).

  • Building Blocks for Macrocycles : 4-Alkoxy-tetrafluoropyridine derivatives, closely related to 2,3,4,5-Tetrafluoropyridine, have been used in synthesizing 14- and 16-membered macrocyclic ring systems (Chambers, Khalil, Richmond, Sandford, Yufit, & Howard, 2004).

  • Antibacterial Activity : Fluorinated compounds like (E)-N-benzylidene2,3,5,6-tetrafluoropyridin-4-amine derived from 2,3,4,5-Tetrafluoropyridine show antibacterial activity against various bacteria and fungi, including a higher activity against Candida albicans compared to Nystatine (Raache, Sekhri, & Tabchouche, 2016).

  • Reaction Mechanisms and Analyses : The compound has been a subject of study for understanding various reaction mechanisms, such as its reductive dehalogenation process and C-F activation reactions (Andreev, Beregovaya, & Shchegoleva, 2020), (Hatnean & Johnson, 2012).

  • Nematic Phases Studies : Its structures have been studied in nematic phases for nuclear magnetic resonance investigations (Orrell & Šik, 1981).

Safety And Hazards

2,3,4,5-Tetrafluoropyridine is a hazardous substance. It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. It should be handled with personal protective equipment and stored in a cool, well-ventilated area . It is also flammable and forms an explosive mixture with air .

properties

IUPAC Name

2,3,4,5-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF4N/c6-2-1-10-5(9)4(8)3(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRNAPZMQQYTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462518
Record name 2,3,4,5-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrafluoropyridine

CAS RN

3512-16-1
Record name 2,3,4,5-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrafluoropyridine
Reactant of Route 2
2,3,4,5-Tetrafluoropyridine
Reactant of Route 3
2,3,4,5-Tetrafluoropyridine
Reactant of Route 4
2,3,4,5-Tetrafluoropyridine
Reactant of Route 5
2,3,4,5-Tetrafluoropyridine
Reactant of Route 6
2,3,4,5-Tetrafluoropyridine

Citations

For This Compound
46
Citations
D Noveski, T Braun, B Neumann, A Stammler… - Dalton …, 2004 - pubs.rsc.org
Reactions of [RhH(PEt3)3] (1) or [RhH(PEt3)4] (2) with pentafluoropyridine or 2,3,5,6-tetrafluoropyridine afford the activation product [Rh(4-C5NF4)(PEt3)3] (3). Treatment of 3 with CO, …
Number of citations: 50 pubs.rsc.org
PL Coe, AG Holton, JC Tatlow - Journal of Fluorine Chemistry, 1982 - Elsevier
The product from the fluorination of pyridine by KCoF 4 at ca. 220 contains eleven fluoropyridines, two fluoro-2-azahex-enes, three azahexa- dienes, and two fluoro-N-methylpyrrolidines…
Number of citations: 27 www.sciencedirect.com
JA Hatnean, SA Johnson - Organometallics, 2012 - ACS Publications
The mechanisms of the C–F activation reactions of 2,3,5,6-tetrafluoropyridine and pentafluoropyridine with the phenanthrene adduct (PEt 3 ) 2 Ni(η 2 -C 14 H 10 ) and Ni(PEt 3 ) 4 as …
Number of citations: 55 pubs.acs.org
SJ Archibald, T Braun, JA Gaunt, JE Hobson… - Journal of the …, 2000 - pubs.rsc.org
Treatment of trans-[NiF(2-C5NF4)(PEt3)2] (C5NF4 = tetrafluoropyridyl) (1) with HCl effects the formation of the air stable chloride complex trans-[NiCl(2-C5NF4)(PEt3)2] (2). The reaction …
Number of citations: 23 pubs.rsc.org
RD Chambers, JS Waterhouse… - Journal of the Chemical …, 1977 - pubs.rsc.org
Rate constants have been determined for reactions of various polyfluoropyridines with ammonia in water–dioxan (60 : 40 v/v) at 25 C. Comparison of these rate constants allows the …
Number of citations: 33 pubs.rsc.org
SI Kalläne, M Teltewskoi, T Braun, B Braun - Organometallics, 2015 - ACS Publications
Treatment of the rhodium(I) boryl complex [Rh(Bpin)(PEt 3 ) 3 ] (1, pin = pinacolato = O 2 C 2 Me 4 ) with pentafluorobenzene, 1,3,5-trifluorobenzene, 1,3-difluorobenzene, or 3,5-…
Number of citations: 94 pubs.acs.org
FE Rickett - 1969 - search.proquest.com
The preparation and reactions of various sulphur-containing derivatives of pentafluoropyridine have been studied. Phenyl 2, 3, 5, 6-tetrafluoropyridyl sulphone was prepared by …
Number of citations: 0 search.proquest.com
NA Jasim, RN Perutz, AC Whitwood, T Braun… - …, 2004 - ACS Publications
The divergent behavior of palladium(0) and platinum(0) is revealed in the reactivity of [M(PR 3 ) 2 ] (M = Pd or Pt; R = Cy or i Pr) toward pentafluoropyridine and 2,3,5,6-…
Number of citations: 169 pubs.acs.org
RJ Lindup, TB Marder, RN Perutz… - Chemical …, 2007 - pubs.rsc.org
Sequential C–F activation and borylation of fluoropyridines via intermediate Rh( i ) fluoropyridyl complexes: a multinuclear NMR investigation - Chemical Communications (RSC …
Number of citations: 44 pubs.rsc.org
L Zámostná, M Ahrens, T Braun - Journal of Fluorine Chemistry, 2013 - Elsevier
Stoichiometric and catalytic hydrodefluorination reactions of fluorinated aromatic substrates on using [Rh(μ-H)(dippp)] 2 (1) (dippp = 1,3-bis(diisopropylphosphino)propane) as catalyst …
Number of citations: 40 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.